molecular formula C2H6O B083651 Ethanol-1-13C CAS No. 14742-23-5

Ethanol-1-13C

Cat. No. B083651
CAS RN: 14742-23-5
M. Wt: 47.061 g/mol
InChI Key: LFQSCWFLJHTTHZ-VQEHIDDOSA-N
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Description

Ethanol-1-13C is a variant of ethanol where the first carbon atom is labeled with carbon-13, an isotope of carbon. This labeling allows for detailed studies of ethanol's behavior in various chemical environments using techniques like NMR spectroscopy.

Synthesis Analysis

Ethanol-1-13C is synthesized from precursors such as [1-13C]acetic acid. Billington and Golding (1982) described the synthesis of 2-(methylthio)[1-13C]ethanol from [1-13C]acetic acid, highlighting the process's efficiency in producing labeled ethanol for spectroscopic studies (Billington & Golding, 1982).

Molecular Structure Analysis

The molecular structure of ethanol-1-13C, particularly in mixtures, can be analyzed using methods like molecular dynamics simulations. Ghoufi et al. (2016) explored the structure and hydrogen bonding in water-ethanol mixtures at high ethanol concentrations, providing insights into the intermolecular interactions of ethanol (Ghoufi, Artzner, & Malfreyt, 2016).

Chemical Reactions and Properties

The chemisorption and decomposition of ethanol on MgO were studied using 13C solid-state NMR by Liang (1986), revealing insights into ethanol's reactivity and stability at various temperatures (Liang, 1986).

Physical Properties Analysis

The physical properties of ethanol-1-13C, especially when mixed with other substances like water, are significant for understanding its behavior. Dixit et al. (2002) studied the molecular-scale structure of a concentrated alcohol-water mixture, providing valuable data on the physical properties of such mixtures (Dixit, Crain, Poon, Finney, & Soper, 2002).

Chemical Properties Analysis

The chemical properties of ethanol, including ethanol-1-13C, are crucial in various applications, such as food preservation. Kalathenos and Russell (2003) discussed ethanol's capacity for hydrogen bonding and its high boiling point due to its amphiphilic properties (Kalathenos & Russell, 2003).

Scientific Research Applications

  • In Vivo Detection of Metabolic Products : Ethanol-1-13C has been used to label brain metabolites after administration to rats, with 13C labels detected in glutamate, glutamine, and aspartate. This helps in studying brain metabolism and neurotransmission related to alcohol administration (Xiang & Shen, 2011).

  • Metabolic Flux Analysis : Ethanol-1-13C has been employed in metabolic flux analysis using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOFMS), enabling the determination of the concentration and labeling degree of ethanol originating from 1-13C-labeling experiments. This method is particularly useful in high-throughput analysis for studying yeast strains (Hollemeyer et al., 2007).

  • Studying Ethanol's Role in Cellular Metabolism : Research has used 1H-NMR and 13C-NMR spectroscopy to investigate metabolite flux involving pyruvate, ethanol, acetyl-CoA, and glutamate via the Krebs cycle in Saccharomyces cerevisiae cells fed with Ethanol-1-13C. This helps understand the role of ethanol in cellular metabolic pathways (Tran-Dinh et al., 1991).

  • Investigating Ethanol's Effects on Neurotransmitter Pathways : Studies have used Ethanol-1-13C to understand the effects of ethanol on neuronal and astroglial metabolism, particularly focusing on glutamatergic and GABAergic neurotransmitter pathways. This is crucial for understanding the impact of alcohol on the brain at a molecular level (Tiwari et al., 2014).

  • Sensitivity Comparisons in Pharmacology : Ethanol-1-13C has been used to improve the sensitivity of proton NMR editing techniques for studying the pharmacology of 13C-labeled ethanol in vivo. This has significantly improved the time resolution for observing the influx and efflux of 13C-labeled compounds (Novotny et al., 1990).

  • Investigating Ethanol Conversion Mechanisms : Research has utilized 13C NMR and vapor-phase chromatography to investigate how ethanol converts to hydrocarbons on synthetic zeolites, providing insights into the mechanisms of ethanol conversion relevant to fuel production (Derouane et al., 1978).

Safety And Hazards

Ethanol-1-13C, like other forms of ethanol, can be harmful by ingestion, inhalation, or by skin absorption. Inhaling ethanol vapor can lead to irritation of the nose and throat, resulting in coughing or irritation of the respiratory system .

Future Directions

Relevant Papers

There are several relevant papers on Ethanol-1-13C. For instance, a paper titled “High-resolution 13C metabolic flux analysis” discusses the use of 13C-labeled compounds, including Ethanol-1-13C, in metabolic flux analysis . Another paper titled “Quantitative in situ 13C NMR studies of the electro-catalytic oxidation of alcohols” discusses the use of 13C NMR in studying the oxidation of alcohols .

properties

IUPAC Name

(113C)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQSCWFLJHTTHZ-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH2]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480248
Record name Ethanol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

47.061 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanol-1-13C

CAS RN

14742-23-5
Record name Ethanol-1-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14742-23-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
KT Knecht, BU Bradford, RP Mason… - Molecular …, 1990 - researchgate.net
Free radical metabolism of ethanol has been suggested as a a-hydroxyethyl radical adduct in bile from animals administered factor in its hepatotoxicity. Although evidence of lipid …
Number of citations: 219 www.researchgate.net
B Schink, DR Kremer, TA Hansen - Archives of microbiology, 1987 - Springer
Whole cells of Pelobacter propionicus fermented (1- 13 C) ethanol and CO 2 to nearly equal amounts of (2- 13 C) and (3- 13 C) propionate and to (1- 13 C) acetate indicating a …
Number of citations: 85 link.springer.com
D Nishizaki, H Iwahashi - Inorganic Chemistry, 2017 - ACS Publications
Heme and nonheme high-valent Fe IV O can mediate reactions of olefin epoxidation, alkane hydroxylation, aromatic hydroxylation, S-oxidation, P-oxidation, N-dealkylation, …
Number of citations: 4 pubs.acs.org
U Schmiemann, U Müller, H Baltruschat - Electrochimica Acta, 1995 - Elsevier
Using differential electrochemical mass spectrometry, the adsorption of ethene, ethanol and cyclohexene on mono- and polycrystalline Pt electrodes was studied. Experiments in H 2 18 …
Number of citations: 130 www.sciencedirect.com
PJ Fitzgerald - Molecules, 2022 - mdpi.com
Previous studies in animals and humans have shown multiple types of interaction between alcohol (ethanol) intake and the catecholamine signaling molecules: dopamine, …
Number of citations: 7 www.mdpi.com
MJ Chung, DJ Moon, HS Kim, KY Park… - Journal of Molecular …, 1996 - Elsevier
… Ethanol-1-13C was introduced to the reactor and the reaction products were analyzed by 13C NMR to determine the labelled structure, and …
Number of citations: 22 www.sciencedirect.com
YF Chen, CL Kao, WK Lee, PC Huang… - Journal of the …, 2016 - Wiley Online Library
13 C‐isotope labeled paraoxon‐ethyl ( 13 C 2 ‐EP) and deuterium‐labeled paraoxon‐methyl (D 6 ‐MP) were synthesized and employed as the surrogate (SS) and the internal standard …
Number of citations: 4 onlinelibrary.wiley.com
PJ Fitzgerald - International Journal of Molecular Sciences, 2021 - mdpi.com
It is well established that a wide range of drugs of abuse acutely boost the signaling of the sympathetic nervous system and the hypothalamic–pituitary–adrenal (HPA) axis, where …
Number of citations: 9 www.mdpi.com
S Inwongwan - 2020 - ora.ox.ac.uk
In this study, 13C metabolic flux analysis and flux balance analysis are used to investigate the metabolic phenotypes of Euglena gracilis grown on glucose, acetate, ethanol and pyruvate…
Number of citations: 1 ora.ox.ac.uk
CC Ku, IP Kapoor, SJ Stout… - Journal of Agricultural and …, 1979 - ACS Publications
Photodegradation of mephosfolan (Cytrolane, a registered trademark of the American Cyanamid Co.) was studied by exposing approximately equimolar mixtures of either 12C/13C-…
Number of citations: 11 pubs.acs.org

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